3-(4-fluorophenyl)-1H-indazol-5-amine
Overview
Description
This would typically include the IUPAC name, other names, and the class of compounds it belongs to.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Antitumor Activity
The compound 3-(4-fluorophenyl)-1H-indazol-5-amine and its derivatives have been explored for their antitumor activities. Research has shown that these compounds inhibit the proliferation of various cancer cell lines, indicating their potential as anticancer agents. For example, a study synthesized a compound related to 3-(4-fluorophenyl)-1H-indazol-5-amine and tested its antitumor activity, demonstrating inhibition of cancer cell growth (Hao et al., 2017; Tang & Fu, 2018).
Antimicrobial Activity
Compounds incorporating the 3-(4-fluorophenyl)-1H-indazol-5-amine structure have also been evaluated for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant inhibitory effects against a variety of microbial strains, suggesting their utility in developing new antimicrobial agents (Karthikeyan et al., 2006; Abdel-Wahab et al., 2014).
Synthesis and Chemical Structure
The synthesis and structural characterization of 3-(4-fluorophenyl)-1H-indazol-5-amine derivatives have been a subject of interest, aiming to understand their chemical properties and potential applications. Studies have detailed the synthesis routes and crystal structures, providing insights into their molecular frameworks and potential for further chemical modifications (Lu et al., 2017; Wang et al., 2015).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
properties
IUPAC Name |
3-(4-fluorophenyl)-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGTCUSGGVSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626020 | |
Record name | 3-(4-Fluorophenyl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1H-indazol-5-amine | |
CAS RN |
395099-48-6 | |
Record name | 3-(4-Fluorophenyl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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